1,8-Naphthyridin-2-amine

Übersicht

Beschreibung

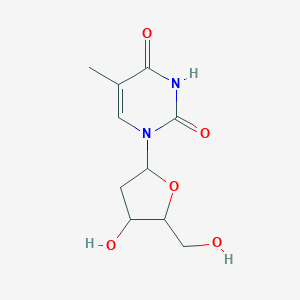

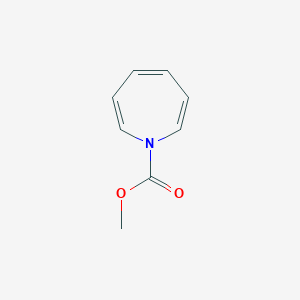

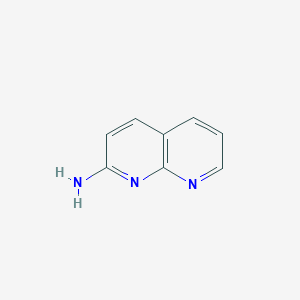

1,8-Naphthyridin-2-amine is a compound with the molecular formula C8H7N3 . It has a molecular weight of 145.16 g/mol . It is also known by other names such as 2-amino-1,8-naphthyridine and iminonaphthyridin .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 1,8-Naphthyridin-2-amine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The InChI string of 1,8-Naphthyridin-2-amine isInChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) . Its canonical SMILES is C1=CC2=C(N=C1)N=C(C=C2)N . Chemical Reactions Analysis

1,8-Naphthyridin-2-amine has been used in various chemical reactions. For instance, it has been used in the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .Physical And Chemical Properties Analysis

1,8-Naphthyridin-2-amine has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . Its topological polar surface area is 51.8 Ų . It has a heavy atom count of 11 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

1,8-Naphthyridines, including 1,8-Naphthyridin-2-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Treatment of Bacterial Infections

Gemifloxacin, a compound containing 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . Many more compounds with this core are under clinical investigations .

Ligands and Components of Light-Emitting Diodes

This class of heterocycles finds use as ligands and components of light-emitting diodes .

Dye-Sensitized Solar Cells

1,8-Naphthyridines are used in dye-sensitized solar cells .

Molecular Sensors

They are also used in molecular sensors .

Self-Assembly Host–Guest Systems

1,8-Naphthyridines are used in self-assembly host–guest systems .

Antimicrobial and Anticancer Properties

Hybrid pharmacophores encompassing β-lactams, 1,8-naphthyridine, and secondary amines/pyridines have shown promising antimicrobial and anticancer activities . Notably, certain compounds were identified as potent anticancer molecules and showed promising antitubercular efficacy .

Inhibition of MET, c-Kit, and VEGFR-2 Activities

The synthesized compounds of 1,8-Naphthyridin-2-amine have shown the ability to inhibit MET, c-Kit, and VEGFR-2 activities .

These are just a few of the many applications of 1,8-Naphthyridin-2-amine in scientific research. The compound continues to be a subject of interest due to its wide applicability in medicinal chemistry and materials science .

Zukünftige Richtungen

1,8-Naphthyridin-2-amine and its derivatives have gained attention due to their diverse biological activities and potential applications in medicinal chemistry and drug discovery . Future research may focus on the development of new synthetic methodologies for constructing medicinally important scaffolds and exploring this scaffold for other possible biological activities .

Eigenschaften

IUPAC Name |

1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRADWWWVIYEAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400260 | |

| Record name | 1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridin-2-amine | |

CAS RN |

15992-83-3 | |

| Record name | 1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.